1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a hydrochloride salt form of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopentanone with ethylenediamine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
- Cyclopentane-1-carboxylic acid derivatives
Uniqueness
1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of both an aminoethyl group and a cyclopentane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2703774-16-5 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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